molecular formula C8H19NO2 B087016 Bis(2-ethoxyethyl)amine CAS No. 124-21-0

Bis(2-ethoxyethyl)amine

Cat. No.: B087016
CAS No.: 124-21-0
M. Wt: 161.24 g/mol
InChI Key: QDZOFZFDBDYWJX-UHFFFAOYSA-N
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Description

Bis(2-ethoxyethyl)amine, also known as N,N-bis(2-ethoxyethyl)amine, is an organic compound with the molecular formula C8H19NO2 and a molecular weight of 161.24 g/mol . It is a colorless to pale yellow liquid with a faint amine-like odor. This compound is used in various chemical processes and has applications in different fields, including polymer chemistry and pharmaceuticals.

Scientific Research Applications

Bis(2-ethoxyethyl)amine has a wide range of applications in scientific research:

Safety and Hazards

Bis(2-ethoxyethyl)amine is classified as a dangerous substance. It causes severe skin burns and eye damage, and is also a combustible liquid . Safety measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-ethoxyethyl)amine can be synthesized through the reaction of 2-ethoxyethanol with ammonia or primary amines under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by the alkylation of ethylene oxide with diethanolamine. This process involves the reaction of ethylene oxide with diethanolamine in the presence of a catalyst, such as potassium hydroxide, to yield this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: This compound can be reduced to form simpler amines or other reduced products.

    Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Bis(2-ethoxyethyl)amine is unique due to its specific ethoxyethyl groups, which provide a balance of hydrophilicity and hydrophobicity. This makes it particularly useful in applications where solubility and reactivity need to be finely tuned .

Properties

IUPAC Name

2-ethoxy-N-(2-ethoxyethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-3-10-7-5-9-6-8-11-4-2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZOFZFDBDYWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338192
Record name Bis(2-ethoxyethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124-21-0
Record name Bis(2-ethoxyethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(2-ethoxyethyl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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